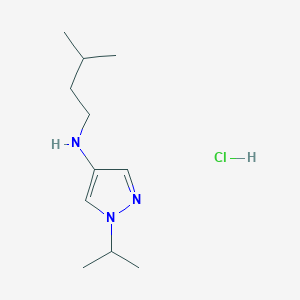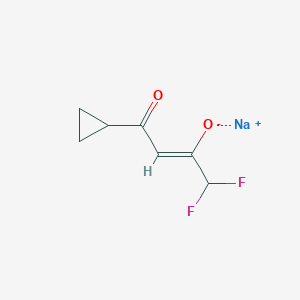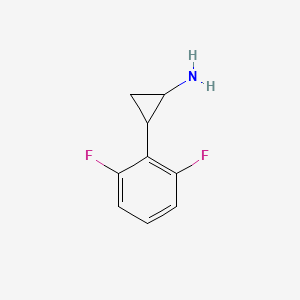![molecular formula C15H18N4O2S2 B12223715 4-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-2-(thiomorpholine-4-carbonyl)morpholine](/img/structure/B12223715.png)
4-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-2-(thiomorpholine-4-carbonyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-2-(thiomorpholine-4-carbonyl)morpholine is a complex heterocyclic compound that incorporates both thiazole and pyridine rings. These types of compounds are known for their diverse biological activities and are often explored for their potential medicinal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-2-(thiomorpholine-4-carbonyl)morpholine typically involves the annulation of a thiazole ring to a pyridine derivative. This can be achieved through various synthetic routes, including the reaction of hydrazonoyl halides with pyridine derivatives in the presence of ethanol and triethylamine . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of such compounds may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-2-(thiomorpholine-4-carbonyl)morpholine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Substitution: Common in heterocyclic chemistry, substitution reactions can introduce new substituents onto the thiazole or pyridine rings.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce alkyl or aryl groups onto the heterocyclic rings .
Scientific Research Applications
4-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-2-(thiomorpholine-4-carbonyl)morpholine has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Studied for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 4-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-2-(thiomorpholine-4-carbonyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cancer cell growth or the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: Known for their broad spectrum of pharmacological activities, including antioxidant, antimicrobial, and anti-inflammatory properties.
Pyrano[2,3-d]thiazoles: Explored for their potential in drug development against obesity, hyperlipidemia, and atherosclerotic diseases.
Uniqueness
4-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-2-(thiomorpholine-4-carbonyl)morpholine stands out due to its unique combination of thiazole and pyridine rings, which may confer distinct biological activities and synthetic versatility.
Properties
Molecular Formula |
C15H18N4O2S2 |
|---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
[4-([1,3]thiazolo[4,5-c]pyridin-2-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C15H18N4O2S2/c20-14(18-4-7-22-8-5-18)12-10-19(3-6-21-12)15-17-11-9-16-2-1-13(11)23-15/h1-2,9,12H,3-8,10H2 |
InChI Key |
KQJMBLCZYZTVJD-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1C2=NC3=C(S2)C=CN=C3)C(=O)N4CCSCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-fluorophenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B12223641.png)
![N-[2-(1H-indol-3-yl)-2-phenylethyl]-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B12223649.png)
![N,N-dimethyl-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyridazin-3-amine](/img/structure/B12223652.png)


![N-[(1-ethylpyrazol-3-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B12223662.png)
![2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12223668.png)
![3-(2-chlorophenyl)-7-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12223680.png)


![(2E)-N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B12223697.png)
![1-Cyclopropyl-3-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrrolidin-2-one](/img/structure/B12223699.png)

![(4,7-dimethylquinazolin-2-yl)[3-(2-methoxyethyl)(1,2-dihydro-4H-1,3,5-triazin-6-yl)]amine](/img/structure/B12223720.png)
